molecular formula C20H18N4O3S B3216136 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1170953-37-3

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B3216136
CAS No.: 1170953-37-3
M. Wt: 394.4 g/mol
InChI Key: OSVRHHTZMYRDPY-UHFFFAOYSA-N
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Description

The compound N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a heterocyclic molecule featuring a 6-methoxybenzo[d]thiazole core linked to a 3-methylpyrazole moiety via an acetamide bridge. This structure integrates key pharmacophoric elements: the benzo[d]thiazole scaffold is associated with antimicrobial and anticancer activities, while the pyrazole ring enhances metabolic stability and binding affinity . The phenoxyacetamide group may modulate solubility and electronic properties, influencing target interactions.

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-10-18(22-19(25)12-27-14-6-4-3-5-7-14)24(23-13)20-21-16-9-8-15(26-2)11-17(16)28-20/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVRHHTZMYRDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a phenoxyacetamide group. The synthesis typically involves the following steps:

  • Formation of the Benzothiazole Ring : The benzothiazole core is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Pyrazole Formation : The pyrazole ring is introduced via condensation reactions with suitable hydrazines.
  • Coupling Reaction : The final product is obtained through an amide coupling reaction between the benzothiazole-pyrazole intermediate and phenoxyacetic acid derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which enhances cholinergic transmission. This activity is significant for cognitive function and may have implications in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential use in managing inflammatory conditions .

Antimicrobial Activity

Preliminary studies indicate that related compounds exhibit antimicrobial properties. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains, indicating that the target compound may possess similar activity .

Research Findings and Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Demonstrated anti-inflammatory activity surpassing indomethacin in animal models.
Showed significant antimicrobial activity against both gram-positive and gram-negative bacteria.
Highlighted the potential for benzothiazole derivatives in treating infections due to their broad-spectrum activity.

Comparison with Similar Compounds

Key Compounds:

N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j)

  • Structural features : Incorporates a 6-methoxybenzo[d]thiazole, a nitrobenzamide, and a triazole-benzyl group.
  • Activity : Compounds 10a, 10h, and 10i exhibited potent antimicrobial activity against E. coli and fungal strains, comparable to ciprofloxacin and miconazole. Electron-donating groups (e.g., -OCH₃, -OBn) enhanced activity by improving binding to microbial targets .

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structural features: Bromophenyl-substituted thiazole with a triazole-phenoxymethyl linker. The bromine atom likely increases lipophilicity and van der Waals interactions .

CDK7 Inhibitors (European Patent 3853225)

  • Structural features : Thiazole-acrylamide derivatives with propionamide linkages.
  • Activity : Designed as CDK7 inhibitors for cancer therapy, highlighting the versatility of thiazole-acetamide scaffolds in targeting kinases .

Comparative Analysis:

Compound Class Key Substituents Biological Activity Potency Insights
Target Compound 6-OCH₃, 3-methylpyrazole, phenoxy Not reported (inferred) Likely antimicrobial/kinase modulation
10a-j -NO₂, -OCH₃, -OBn Antimicrobial (MIC: 2–8 μg/mL) Electron-donating groups enhance activity
9c -Br, triazole-phenoxymethyl Enzyme inhibition (docking) Halogens improve binding via hydrophobicity
CDK7 Inhibitors Acrylamide, thiazole-amino Anticancer (CDK7 inhibition) Propionamide linker critical for selectivity

Pharmacological and Electronic Properties

  • Electron-Donating Groups : Methoxy (-OCH₃) and benzyloxy (-OBn) groups in 10a-j increase electron density, enhancing interactions with microbial enzymes (e.g., DNA gyrase) .
  • Halogen Effects : Bromine in 9c improves membrane permeability and target binding, though may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

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